Salmeterol xinafoate

説明

Salmeterol Xinafoate is a potent and selective β2-adrenoceptor agonist . It is used for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The active component of the formulation is salmeterol base, a highly selective beta 2 -adrenergic bronchodilator .

Synthesis Analysis

Salmeterol Xinafoate can be synthesized using various methods. One study describes the use of molecular dynamics for the simulation of the SLX-imprinted pre-polymerization system . Another study presents an effective, innovative enantioselective synthetic strategy for the synthesis of salmeterol xinafoate and its probable process-related impurities .Molecular Structure Analysis

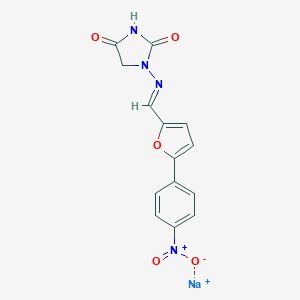

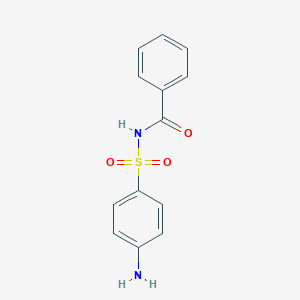

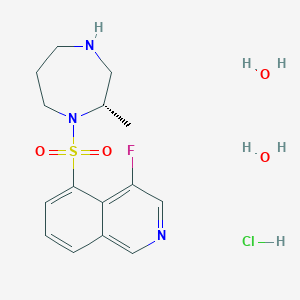

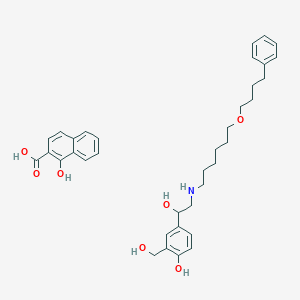

The chemical name of salmeterol xinafoate is 4-hydroxy-α 1 - [ [ [6- (4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol, 1-hydroxy-2-naphthalenecarboxylate . The molecular weight of salmeterol xinafoate is 603.8, and the empirical formula is C 25 H 37 NO 4 •C 11 H 8 O 3 .Chemical Reactions Analysis

Salmeterol Xinafoate can undergo various chemical reactions. For instance, it can be used in the preparation of molecularly imprinted polymers (MIPs) for selective extraction of salmeterol xinafoate (SLX) from serum . It can also be encapsulated in modified chitosan microparticles for release optimization .Physical And Chemical Properties Analysis

Salmeterol Xinafoate is a white to off-white powder . It is freely soluble in methanol; slightly soluble in ethanol, chloroform, and isopropanol; and sparingly soluble in water . It has different physical and surface properties depending on its polymorphic form .科学的研究の応用

Treatment of Asthma

Salmeterol Xinafoate is used in the treatment of asthma . It is a long-acting β2-selective adrenoceptor agonist that has bronchodilatory activity as intense and four times longer-lasting than equivalent doses of salbutamol . It is particularly suitable for treating patients with nocturnal asthma, where it improves sleep quality .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Salmeterol Xinafoate is also used in the treatment of COPD . It has been found to be significantly better than placebo and ipratropium in improving lung function over a 12-week trial . It also reduces dyspnea related to activities of daily living compared with placebo .

Controlled Drug Release Systems

Research has been conducted to investigate the usability of novel dual molecular imprinted nanoparticles as a controlled drug release system . Salmeterol Xinafoate and fluticasone propionate are used together in the treatment of lung diseases such as asthma and COPD . These drugs were chosen as model drugs because they are used in the treatment of these diseases .

Treatment of Chronic Bronchitis

Salmeterol Xinafoate is used as a bronchodilator for the treatment of reversible airway obstruction in chronic bronchitis . It has bronchodilatory activity as intense and four times longer-lasting than equivalent doses of salbutamol .

Reduction of COPD Exacerbation

Salmeterol Xinafoate has been found to reduce the time to first COPD exacerbation, making it superior to placebo and ipratropium . This supports the use of Salmeterol as first-line bronchodilator therapy for the long-term treatment of airflow obstruction in patients with COPD .

Safety And Hazards

特性

IUPAC Name |

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZNCVSCVHTPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89365-50-4 (Parent) | |

| Record name | Salmeterol xinafoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045798 | |

| Record name | Salmeterol xinafoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salmeterol xinafoate | |

CAS RN |

94749-08-3 | |

| Record name | Salmeterol xinafoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmeterol xinafoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmeterol xinafoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMETEROL XINAFOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Salmeterol xinafoate is a long-acting β2-adrenergic receptor agonist. [] Upon inhalation, it binds to β2-adrenergic receptors located on airway smooth muscle cells. [] This binding activates the receptors, triggering a signaling cascade that leads to smooth muscle relaxation and bronchodilation. [] This bronchodilation effect helps to open up the airways, making it easier to breathe for individuals with asthma or chronic obstructive pulmonary disease (COPD). [, , , , , , , ]

A: The molecular formula of salmeterol xinafoate is (C25H37NO4)(C11H8O3), and it consists of a salmeterol cation and a xinafoate anion. [] Its molecular weight is 603.77 g/mol. [] The crystal structure has been determined using synchrotron X-ray powder diffraction data, revealing it crystallizes in the space group P−1 (#2). [] Spectroscopic data, including specific UV absorbance and fluorescence properties, can be found in studies focused on analytical method development. [, , , , , , , ]

A: Research indicates that salmeterol xinafoate exhibits degradation under acidic, basic, oxidative, and thermal conditions. [] This sensitivity necessitates careful consideration during formulation and storage. [] Studies have explored its compatibility with excipients like lactose monohydrate, particularly in dry powder inhaler formulations. [] Micronized particles of salmeterol xinafoate have been shown to adhere differently to lactose monohydrate surfaces compared to the reverse interaction, highlighting the importance of surface properties in formulation design. []

A: Salmeterol xinafoate is typically formulated as a dry powder for inhalation to deliver the drug directly to the lungs. [, , , , ] Research has investigated combining salmeterol xinafoate with fluticasone propionate in a single formulation using a precipitation process. [] Incorporating excipients like polysorbate 80 and hydroxypropyl methylcellulose (HPMC) in this process can control particle size, morphology, and ultimately, the aerodynamic properties of the formulation for optimal lung deposition. []

A: Bioequivalence studies comparing different formulations of salmeterol xinafoate/fluticasone propionate HFA pMDI in healthy volunteers have been conducted. [] These studies, involving charcoal blockade to assess pulmonary deposition, demonstrate that both formulations exhibit comparable rates and extents of absorption for both drugs. [] This finding suggests similar pharmacokinetic profiles for the tested formulations. [] Further research on the specific metabolic pathways and excretion routes of salmeterol xinafoate is needed.

A: Numerous studies have investigated the efficacy of salmeterol xinafoate in both in vitro and in vivo settings. In vitro studies have shown that salmeterol xinafoate can effectively relax airway smooth muscle cells, indicating its bronchodilatory properties. [] Animal models, particularly those using guinea pigs or mice, have been employed to assess the efficacy of salmeterol xinafoate in reducing airway hyperresponsiveness and inflammation. []

A: Various analytical techniques have been employed to characterize and quantify salmeterol xinafoate in both pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for determining salmeterol xinafoate and related substances in pharmaceutical products like dry powder inhalers. [, , , , , ] This method offers good separation efficiency and sensitivity for analyzing complex mixtures. [, , , , , ] Spectrophotometric methods, including UV spectrophotometry and derivative spectrophotometry, have also been developed for the simultaneous determination of salmeterol xinafoate and fluticasone propionate in combined formulations. [, , , ] These methods offer simplicity and cost-effectiveness, particularly for routine analysis. [, , , ] For analysis in biological samples like human plasma, more sensitive techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) may be employed to achieve the required sensitivity and selectivity. []

A: As salmeterol xinafoate is typically administered via inhalation, its dissolution and solubility in lung fluids play a crucial role in its bioavailability and therapeutic efficacy. [, ] The aerodynamic properties of the inhaled particles, influenced by factors like particle size, morphology, and formulation excipients, significantly affect their deposition in the lungs. [] Smaller particles with optimal aerodynamic diameters have a higher probability of reaching the lower airways, where they can dissolve and exert their therapeutic effect. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。